1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at the second position of the ring
Mechanism of Action
Target of Action
The primary target of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
The compound interacts with DPP-IV by inhibiting its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Biochemical Pathways
The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . GLP-1 is a 30-amino acid peptide that stimulates insulin release, inhibits glucagon release, and slows gastric emptying . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus .
Pharmacokinetics
It’s worth noting that the compound’s nitrile on the five-membered ring provides reversible and nanomolar inhibition of dpp-iv and chemical stability adequate for oral administration .
Result of Action
The result of the compound’s action is the enhancement of insulin secretion and improvement of glucose tolerance . DPP-IV inhibitors offer several potential advantages over existing therapies including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .
Action Environment
It’s worth noting that the compound’s chemical stability is adequate for oral administration , suggesting that it may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid can be synthesized through the reaction of L-proline with chloroacetyl chloride. The process involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety of the resulting N-acylated product into the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 1-(2-hydroxyacetyl)pyrrolidine-2-carboxylic acid using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).
Reduction Reactions: Reducing agents (sodium borohydride), solvent (methanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate), solvent (water).
Major Products Formed:
Substitution Reactions: Amides, esters, thioesters.
Reduction Reactions: 1-(2-Hydroxyacetyl)pyrrolidine-2-carboxylic acid.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Scientific Research Applications
1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type-II diabetes.
Organic Synthesis: The compound is used as a building block for the synthesis of various pyrrolidine derivatives with potential biological activity.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound is similar in structure but contains a carbonitrile group instead of a carboxylic acid group.
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxylic acid: This compound is a reduced form of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid and has different reactivity and applications.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUOIDIFSKLNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946188 | |
Record name | 1-(Chloroacetyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23500-10-9, 23500-18-7 | |
Record name | N-Chloroacetyl-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloroacetyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-chloroacetyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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